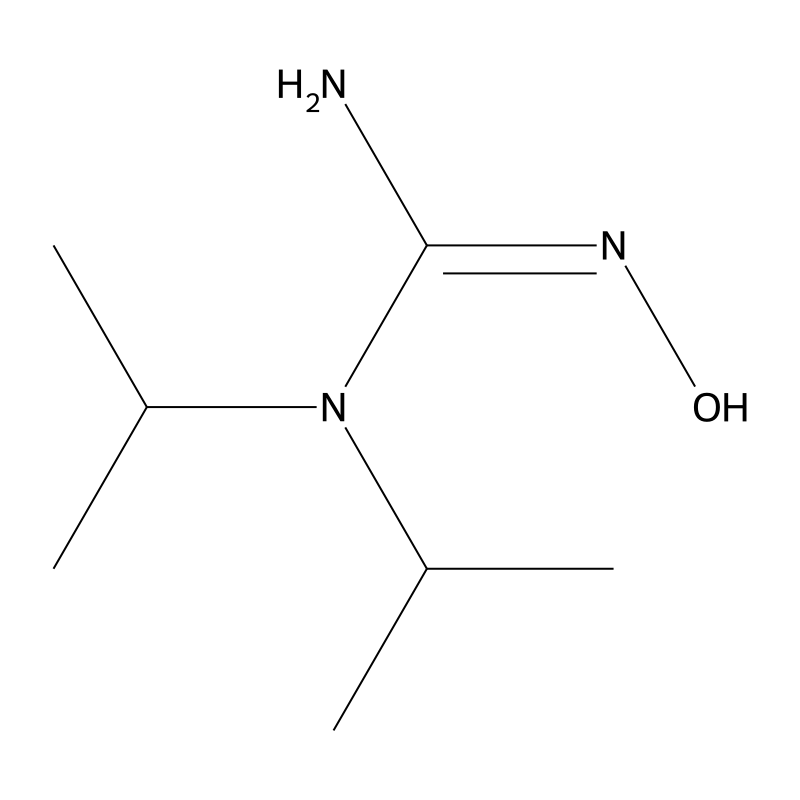

N,N,N-Amidoximodi(iso-propyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N,N,N-Amidoximodi(iso-propyl)amine is an organic compound characterized by the presence of an amidoxime functional group attached to an isopropylamine backbone. This compound is notable for its potential applications in various fields, including pharmaceuticals and agricultural chemicals. The structure consists of an isopropyl group linked to a nitrogen atom that is further connected to an oxime functional group, which enhances its reactivity and biological activity.

- Protonation: As a weak base, it can be protonated to form a cation.

- Nucleophilic Substitution: The oxime group can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.

- Acylation and Alkylation: The amine can react with acyl chlorides or alkyl halides, forming amides or substituted amines, respectively.

- Condensation Reactions: It can also participate in condensation reactions with carbonyl compounds.

These reactions are significant for synthesizing derivatives and exploring its utility in various applications.

The biological activity of N,N,N-Amidoximodi(iso-propyl)amine has been studied primarily in the context of its potential as a therapeutic agent. Compounds with amidoxime functionality are often investigated for their:

- Antimicrobial Properties: They may exhibit activity against various pathogens.

- Anticancer Potential: Some amidoxime derivatives have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its biological effects.

Further research is required to elucidate the full extent of its biological activities and mechanisms of action.

The synthesis of N,N,N-Amidoximodi(iso-propyl)amine typically involves several steps:

- Formation of Isopropylamine: Isopropylamine can be synthesized by reacting isopropanol with ammonia under catalytic conditions .

- Oxime Formation: The isopropylamine is then reacted with a suitable carbonyl compound (like aldehydes or ketones) followed by hydroxylamine to form the corresponding oxime.

- Amidation: Finally, amidation reactions can be performed to introduce the amidoxime functionality.

These steps highlight the versatility of starting materials and conditions that can be employed in its synthesis.

The uniqueness of N,N,N-Amidoximodi(iso-propyl)amine lies in its specific isopropyl substitution and amidoxime functionality, which may confer distinct biological activities not present in the other compounds listed.

Interaction studies involving N,N,N-Amidoximodi(iso-propyl)amine focus on its behavior in biological systems and chemical environments. Key areas of interest include:

- Protein Binding: Investigating how this compound interacts with proteins can provide insight into its pharmacokinetics and potential therapeutic effects.

- Reactivity with Biological Molecules: Understanding how it reacts with nucleic acids or other biomolecules can reveal its mechanism of action.

- Toxicological Studies: Assessing its safety profile through interaction studies helps determine any adverse effects associated with exposure.

These studies are crucial for advancing its development as a safe and effective compound.